molecular formula C9H19ClN2O2 B1454005 N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride CAS No. 1171534-57-8

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1454005
M. Wt: 222.71 g/mol
InChI Key: NUXRLZMHFKEZNY-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride, or N-HPC, is a synthetic compound used in a variety of scientific and medical research applications. It is a derivative of the amino acid piperidine, which is found in many proteins and enzymes. N-HPC has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of drugs on cells, tissues, and organs.

Scientific Research Applications

  • Synthesis and Process Development : A study by Wei et al. (2016) describes a scalable and facile synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor. This compound, like N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride, is under investigation for treating central nervous system disorders. The study highlights the optimization of reaction conditions and the efficient scale-up potential of the synthesis process, which is crucial for drug development and commercial production (Wei et al., 2016).

  • Chemical Modifications and Biological Evaluation : Research by Oka et al. (2018) involves the design and synthesis of novel biphenyl-4-carboxamide derivatives from a compound structurally related to N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride. This research is significant for understanding the structure-activity relationships (SAR) of these compounds, which aids in the discovery of new drugs with improved solubility, stability, and reduced drug-drug interactions (Oka et al., 2018).

  • Potential Antipsychotic Agents : A study by Norman et al. (1996) explores heterocyclic analogues of a compound similar to N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride for their potential as antipsychotic agents. The study evaluates these analogues for their binding affinity to dopamine and serotonin receptors, which is crucial in the development of new treatments for psychiatric disorders (Norman et al., 1996).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) investigated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (AChE) activity. This research is important for understanding the potential of compounds like N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride in treating neurodegenerative diseases like Alzheimer's by inhibiting AChE (Sugimoto et al., 1990).

properties

IUPAC Name

N-(2-hydroxypropyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-7(12)6-11-9(13)8-2-4-10-5-3-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXRLZMHFKEZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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